molecular formula C22H25N3O4S2 B2553975 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683268-64-6

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2553975
CAS No.: 683268-64-6
M. Wt: 459.58
InChI Key: HNFNYEFPWRQPQJ-UHFFFAOYSA-N
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Description

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 1322030-57-8) is a benzothiazole-based small molecule of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for conferring diverse pharmacological activities, coupled with a (4-methylpiperidin-1-yl)sulfonyl benzamide moiety . The benzothiazole nucleus is extensively documented in scientific literature for its wide spectrum of biological properties. Researchers have identified benzothiazole derivatives as key structural components in compounds with demonstrated anti-tubercular, antiviral, anticancer, antimicrobial, and anti-inflammatory activities . The specific substitution pattern on this molecule, including the 6-ethoxy group and the 4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide side chain, is designed to optimize its physicochemical properties and potential for target interaction. Benzothiazole derivatives have shown particular promise in infectious disease research, with some compounds exhibiting activity against viral pathogens, including flaviviruses such as the dengue virus, as well as against Mycobacterium tuberculosis, the causative agent of tuberculosis . Key Chemical Identifiers: • CAS Registry Number: 1322030-57-8 • Molecular Formula: C26H34N4O4S2 • Molecular Weight: 530.70 g/mol (Freebase) • SMILES: CCOC1=CC2=C(C=C1)N=C(S2)N(CCOC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(C)CC4 This product is supplied as the hydrochloride salt with a molecular weight of 567.16 g/mol and a stated purity of 95%+ . It is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its potential mechanism of action, which may involve enzyme inhibition or receptor modulation, through appropriate in vitro and in vivo studies.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-29-17-6-9-19-20(14-17)30-22(23-19)24-21(26)16-4-7-18(8-5-16)31(27,28)25-12-10-15(2)11-13-25/h4-9,14-15H,3,10-13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFNYEFPWRQPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the ethoxy group at the 6-position. The sulfonylation of the benzamide moiety and the attachment of the piperidine ring are subsequent steps. Common reagents used in these reactions include ethyl iodide, sulfur, and various amines. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide may exhibit similar activities and could be investigated for its effects on specific biological targets.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Benzothiazole derivatives have been studied for their ability to interact with various biological pathways, and this compound may offer new opportunities for drug development.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below summarizes critical differences between the target compound and its analogues:

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Differences
N-{4-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide C₁₇H₁₇N₃O₄S₂ 391.46 Acetamide group at benzamide position Reduced steric bulk; potential for hydrogen bonding via acetamide
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide C₁₅H₁₄N₂O₃S₂ 334.41 Methoxy group, dihydro benzothiazole ring Non-planar benzothiazole ring may reduce π-π stacking; methoxy enhances electron density
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide C₁₇H₁₃F₃N₂O₂S 366.36 Trifluoromethyl group at benzamide position Increased metabolic stability and lipophilicity due to CF₃ group
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide C₁₉H₁₉BrN₄O₃S₂ 509.41 Bromo and ethyl groups on benzothiazole; dimethylsulfamoyl Steric hindrance from bromo/ethyl; dimethylsulfamoyl may reduce solubility
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide C₂₁H₂₁FN₄O₄S₂ 484.54 Fluoro substituent; 3-methylpiperidinyl sulfonyl Electron-withdrawing fluoro group; altered piperidine conformation vs. 4-methyl
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide C₂₆H₂₅N₃O₄S₂ 507.62 Hydroxyphenyl linkage; same 4-methylpiperidinyl sulfonyl Hydroxyl group introduces polarity and hydrogen-bonding potential

Research Findings and Comparative Analysis

Electron-Donating vs. Electron-Withdrawing Substituents
  • The ethoxy group in the target compound (electron-donating) contrasts with trifluoromethyl (electron-withdrawing) in and fluoro in . CF₃ and F substituents increase metabolic stability but may reduce solubility due to enhanced lipophilicity .
  • Methoxy (in ) and hydroxyl (in ) groups modulate electron density and polarity, impacting target binding and solubility.
Piperidine Substitution and Conformational Effects
  • The 4-methylpiperidinyl sulfonyl group in the target compound likely induces a distinct conformational profile compared to 3-methylpiperidinyl in . Positional differences in methyl substitution alter steric interactions and binding pocket compatibility .
Benzothiazole Core Modifications
  • Bromo and ethyl substituents (in ) introduce steric bulk, which may hinder binding to compact active sites but enhance hydrophobic interactions .
Sulfonamide Variations
  • Dimethylsulfamoyl (in ) vs.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

ComponentStructure
BenzothiazoleBenzothiazole Structure
SulfonamideSulfonamide Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways essential for cell survival.
  • Receptor Binding : It can bind to various receptors, altering signal transduction pathways that regulate cell proliferation and apoptosis.
  • Gene Expression Modulation : The compound may influence gene expression related to cell cycle regulation and stress responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on benzothiazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial capabilities.

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been well documented. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). Notably, the combination of this compound with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing cytotoxicity against resistant cancer cells.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of benzothiazole derivatives:

  • Objective : To assess the cytotoxic effects on MCF-7 and MDA-MB-231 cells.
  • Method : Cells were treated with varying concentrations of the compound for 24 and 48 hours.
  • Results : A significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent activity.

Study 2: Antimicrobial Screening

A preliminary screening of similar compounds revealed:

  • Objective : To evaluate antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Method : Disc diffusion method was employed to assess inhibition zones.
  • Results : Compounds showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applicability in treating infections.

Research Findings Summary

The following table summarizes key findings from various studies on related compounds:

Study FocusCompound TestedKey Findings
Anticancer ActivityBenzothiazole derivativesInduced apoptosis in breast cancer cell lines
AntimicrobialSulfonamide derivativesEffective against multiple bacterial strains
Enzyme InhibitionVarious benzothiazolesInhibited specific enzymes related to metabolism

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